Cas no 882847-34-9 (Fmoc-NH-PEG6-CH2CH2COOH)
Fmoc-NH-PEG6-CH2CH2COOH Chemical and Physical Properties
Names and Identifiers
-
- 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioicacid, 1-(9H-fluoren-9-ylmethyl) ester
- (Fmoc-amino)-PEG6-carboxylic Acid
- Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid
- Fmoc-PEG6-propionic acid
- FMoc-21-aMino-4,7,10,13,16,19-hexaoxaheneicosanoic
- Fmoc-amido-dPEG6 acid
- FMoc-NH-PEG6-CH2CH2COOH
- N-Fmoc-1-amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid
- N-Fmoc-amido-PEG6-acid
- Carboxy-PEG6-(Fmoc-amine)
- 21-[(9H-Fluoren-9-ylmethoxy)carbonylamino]-4,7,10,13,16,19-hexaoxahenicosanoic Acid
- 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22-heptaoxa-4-azapentacosan-25-oic Acid
- 21-(Fmoc-amino)-4,7,10,13,16,19-hexaoxahenicosanoic Acid
- Fmoc-N-amido-PEG6-acid
- 3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
- C30H41NO10
- Fmoc-nh-dpeg(6)-cooh
- SC
- 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20-hexaoxa-2-azatricosanedioate (ACI)
- 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20-hexaoxa-2-azatricosanedioate
- Fmoc-NH-(PEG)5-COOH
- SY066584
- HY-W040246
- DTXSID101154275
- DS-10070
- F52544
- MFCD06656474
- DB-114566
- FMoc-21-aMino-4,7,10,13,16,19-hexaoxaheneicosanoic acid, 98%
- CS-W020986
- Fmoc-NH-PEG6-acid
- 1-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3,6,9,12,15,18-HEXAOXAHENICOSAN-21-OIC ACID
- 882847-34-9
- BP-21630
- 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid 1-(9H-fluoren-9-ylmethyl) ester
- FmocNH-PEG6-CH2CH2COOH
- 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22-heptaoxa-4-azapentacosan-25-oic acid; 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(9H-fluoren-9-ylmethyl) ester
- SCHEMBL14957270
- AKOS025405482
- 1-(9-FLUORENYLMETHYLOXYCARBONYL)AMINO-3,6,9,12,15,18-HEXAOXAHENICOSAN-21-OIC ACID
- (Fmoc-amino)-PEG6-carboxylic Acid (~90%)
- 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(9H-fluoren-9-ylmethyl) ester
- F1183
- Fmoc-NH-PEG6-CH2CH2COOH
-
- MDL: MFCD06656474
- Inchi: 1S/C30H41NO10/c32-29(33)9-11-35-13-15-37-17-19-39-21-22-40-20-18-38-16-14-36-12-10-31-30(34)41-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23H2,(H,31,34)(H,32,33)
- InChI Key: HEGZERUHBVYZPH-UHFFFAOYSA-N
- SMILES: O=C(CCOCCOCCOCCOCCOCCOCCNC(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O)O
Computed Properties
- Exact Mass: 575.27300
- Monoisotopic Mass: 575.27304650 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 41
- Rotatable Bond Count: 24
- Complexity: 689
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 575.6
- XLogP3: 1.7
- Topological Polar Surface Area: 131
Experimental Properties
- Color/Form: No data available
- Density: 1.202±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 734.8±60.0℃/760mmHg
- Flash Point: 398.2±32.9 °C
- Solubility: Very slightly soluble (0.58 g/l) (25 º C),
- PSA: 131.01000
- LogP: 3.49030
Fmoc-NH-PEG6-CH2CH2COOH Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Storage temperature 2-8 ° C
Fmoc-NH-PEG6-CH2CH2COOH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S0608-50mg |
Fmoc-NH-PEG6-CH2CH2COOH |
882847-34-9 | 50mg |
¥1750.22 | 2022-04-26 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024291-1g |
Fmoc-NH-PEG6-CH2CH2COOH |
882847-34-9 | 98% | 1g |
¥1380 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024291-5g |
Fmoc-NH-PEG6-CH2CH2COOH |
882847-34-9 | 98% | 5g |
¥6764 | 2024-05-21 | |
| ChemScence | CS-W020986-100mg |
Fmoc-NH-PEG6-CH2CH2COOH |
882847-34-9 | 98.86% | 100mg |
$42.0 | 2022-04-26 | |
| ChemScence | CS-W020986-250mg |
Fmoc-NH-PEG6-CH2CH2COOH |
882847-34-9 | 98.86% | 250mg |
$63.0 | 2022-04-26 | |
| ChemScence | CS-W020986-1g |
Fmoc-NH-PEG6-CH2CH2COOH |
882847-34-9 | 98.86% | 1g |
$162.0 | 2022-04-26 | |
| ChemScence | CS-W020986-5g |
Fmoc-NH-PEG6-CH2CH2COOH |
882847-34-9 | 98.86% | 5g |
$600.0 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F837178-1g |
FMoc-21-aMino-4,7,10,13,16,19-hexaoxaheneicosanoic acid |
882847-34-9 | 98% | 1g |
¥1,228.50 | 2022-01-12 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | YT0003-5g |
Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic Acid |
882847-34-9 | 95% | 5g |
$673 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F1183-250mg |
Fmoc-NH-PEG6-CH2CH2COOH |
882847-34-9 | 98.0%(LC&T) | 250mg |
1180.0CNY | 2021-08-04 |
Fmoc-NH-PEG6-CH2CH2COOH Suppliers
Fmoc-NH-PEG6-CH2CH2COOH Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Fluorenes Fluorenes
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- Material Chemicals High Polymer Materials Polymeric Materials with Heteroatoms
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Other Chemical additives
Additional information on Fmoc-NH-PEG6-CH2CH2COOH
Recent Advances in the Application of Fmoc-NH-PEG6-CH2CH2COOH and Related Compounds in Chemical Biology and Pharmaceutical Research
The compound 882847-34-9, often associated with the product Fmoc-NH-PEG6-CH2CH2COOH, has garnered significant attention in recent chemical biology and pharmaceutical research. This heterobifunctional polyethylene glycol (PEG) derivative serves as a versatile linker in bioconjugation strategies, particularly in the development of peptide-based therapeutics and drug delivery systems. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group enables selective deprotection under mild basic conditions, while the carboxylic acid terminus allows for further functionalization with amines or other nucleophiles.
Recent studies have demonstrated the utility of Fmoc-NH-PEG6-CH2CH2COOH in constructing complex molecular architectures for targeted drug delivery. The hexaethylene glycol (PEG6) spacer provides optimal hydrophilicity and flexibility, facilitating improved pharmacokinetic properties of conjugated compounds. A 2023 study published in Bioconjugate Chemistry highlighted its application in creating stable antibody-drug conjugates (ADCs) with reduced aggregation tendencies compared to shorter PEG linkers.
In proteomics research, 882847-34-9 derivatives have shown promise as crosslinking agents for mass spectrometry-based protein interaction studies. The extended PEG chain length allows for capturing more distant protein-protein interactions while maintaining water solubility. Recent work in Nature Chemical Biology (2024) utilized this property to map transient protein complexes involved in cellular signaling pathways.
The compound's application in solid-phase peptide synthesis (SPPS) continues to evolve, with several research groups reporting improved synthesis yields when using Fmoc-NH-PEG6-CH2CH2COOH as a handle for difficult sequences. The PEG spacer appears to reduce intermolecular aggregation during chain elongation, particularly for hydrophobic peptide segments. This finding was corroborated by multiple studies presented at the 2023 American Peptide Symposium.
Emerging research suggests potential applications of 882847-34-9 derivatives in nucleic acid delivery systems. The balanced amphiphilic character of Fmoc-NH-PEG6-CH2CH2COOH enables the formation of stable complexes with siRNA while maintaining biocompatibility. A recent patent application (WO2023123567) describes its use in lipid nanoparticle formulations for improved tissue targeting.
Quality control and analytical characterization of Fmoc-NH-PEG6-CH2CH2COOH remain active areas of investigation. Advanced mass spectrometry techniques, including MALDI-TOF and LC-MS/MS, have been employed to verify the compound's purity and structural integrity. The 2024 edition of the Journal of Pharmaceutical and Biomedical Analysis featured a comprehensive method for quantifying trace impurities in commercial batches of this reagent.
Future research directions appear to focus on expanding the utility of 882847-34-9 derivatives in precision medicine applications. Several ongoing clinical trials for targeted cancer therapies list Fmoc-NH-PEG6-CH2CH2COOH as a key component in their linker chemistry, suggesting growing translational potential for this compound class in the pharmaceutical industry.
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